Nabilone-d6 Nabilone-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC18008293
InChI: InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19-/m1/s1/i4D3,5D3
SMILES:
Molecular Formula: C24H36O3
Molecular Weight: 378.6 g/mol

Nabilone-d6

CAS No.:

Cat. No.: VC18008293

Molecular Formula: C24H36O3

Molecular Weight: 378.6 g/mol

* For research use only. Not for human or veterinary use.

Nabilone-d6 -

Specification

Molecular Formula C24H36O3
Molecular Weight 378.6 g/mol
IUPAC Name (6aR,10aR)-1-hydroxy-3-(2-methyloctan-2-yl)-6,6-bis(trideuteriomethyl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one
Standard InChI InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19-/m1/s1/i4D3,5D3
Standard InChI Key GECBBEABIDMGGL-RWZUIIDJSA-N
Isomeric SMILES [2H]C([2H])([2H])C1([C@@H]2CCC(=O)C[C@H]2C3=C(C=C(C=C3O1)C(C)(C)CCCCCC)O)C([2H])([2H])[2H]
Canonical SMILES CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O

Introduction

Microbial Transformations and Metabolic Pathways

Microbial studies on nabilone provide insights into potential metabolic pathways for Nabilone-d6. In a screening of 362 microorganisms, Bacillus cereus NRRL B8172 and Nocardia salmonicolor were found to hydroxylate, oxidize, or carboxylate nabilone at specific positions (Table 2) . These transformations highlight key metabolic hotspots that may differ in Nabilone-d6 due to deuterium substitution.

Table 2: Microbial Transformation Products of Nabilone

ProductStructural ModificationMicroorganism
2a9S-hydroxy-6aR,10aR-transUnidentified bacterium
3a9S,6'-dihydroxy-6aR,10aR-transBacillus cereus
4a9S-hydroxy-6'-keto-6aR,10aR-transBacillus cereus
7–11bCarboxylic acid derivativesNocardia salmonicolor

For Nabilone-d6, deuterium at the 6-position may impede hydroxylation at adjacent carbons (e.g., 6'-hydroxylation in product 3a) . This could redirect metabolism toward alternative pathways, such as oxidation at the 9-keto group or side-chain carboxylation.

Analytical Applications as a Stable Isotope Label

Nabilone-d6 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying nabilone in biological matrices. Its near-identical chromatographic behavior to nabilone ensures precise calibration, while the 6 Da mass shift enables unambiguous detection .

Key Advantages:

  • Enhanced Signal-to-Noise Ratio: Deuterium labeling minimizes ion suppression effects in complex samples.

  • Metabolic Stability: Reduced degradation improves accuracy in long-duration studies.

Future Research Directions

  • Metabolic Profiling: Comparative studies using Nabilone-d6 and nabilone to map deuterium’s impact on hepatic and microbial metabolism.

  • Receptor Binding Assays: Quantifying whether deuterium substitution alters affinity for CB1/CB2 receptors.

  • Stability Studies: Long-term storage stability under varying temperatures and pH conditions.

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